molecular formula C25H26ClNO6S B601353 Clopidogrel Metabolite II CAS No. 1287430-40-3

Clopidogrel Metabolite II

カタログ番号: B601353
CAS番号: 1287430-40-3
分子量: 504.01
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clopidogrel Metabolite II is an active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The active metabolite, this compound, specifically and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes .

準備方法

科学的研究の応用

Pharmacokinetics of Clopidogrel Metabolite II

Metabolism Pathway:
Clopidogrel is a prodrug that undergoes biotransformation primarily in the liver. The initial step involves conversion to 2-oxo-clopidogrel via cytochrome P450 enzymes, particularly CYP2C19. This metabolite is crucial as it is further converted into the active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation .

Physiologically Based Pharmacokinetic Modeling:
Recent studies have employed physiologically based pharmacokinetic (PBPK) modeling to predict the concentration-time profiles of Clopidogrel and its metabolites, including this compound. This modeling accounts for individual variability in metabolism due to genetic polymorphisms in CYP2C19, which can significantly affect drug efficacy and safety . The model has shown good predictive performance for drug-drug interactions involving various medications, indicating its utility in personalized medicine approaches .

Clinical Implications

Efficacy and Safety:
The active form of Clopidogrel, derived from this compound, plays a critical role in preventing thrombotic events, particularly in patients undergoing percutaneous coronary intervention (PCI). Studies have demonstrated that patients with certain genetic variants (e.g., CYP2C19*2 allele) exhibit reduced levels of this metabolite, leading to decreased antiplatelet effects and increased risk of adverse cardiovascular outcomes such as stent thrombosis and myocardial infarction .

Case Studies:

  • Genetic Variability in Response:
    A case study highlighted that individuals with loss-of-function alleles for CYP2C19 showed a significant reduction in the generation of active metabolites of Clopidogrel, correlating with higher rates of major adverse cardiovascular events . This underscores the importance of genetic testing in optimizing Clopidogrel therapy.
  • Drug-Drug Interactions:
    Research has identified that this compound can influence the pharmacokinetics of other drugs. For instance, co-administration with cerivastatin increased the risk of rhabdomyolysis due to competitive inhibition at metabolic pathways involving CYP enzymes .

Pharmacogenetics

Impact on Treatment Strategies:
The differential effects of genotype on Clopidogrel metabolism have prompted recommendations for genotype-guided therapy, especially for high-risk populations such as those undergoing PCI. The FDA has issued warnings regarding the reduced efficacy of Clopidogrel in poor metabolizers, emphasizing the need for alternative antiplatelet strategies in these patients .

Clinical Guidelines:
Clinical guidelines now advocate for testing patients' CYP2C19 genotype prior to initiating Clopidogrel therapy to tailor treatment plans effectively. This approach aims to maximize therapeutic outcomes while minimizing risks associated with inadequate platelet inhibition .

作用機序

Clopidogrel Metabolite II exerts its effects by irreversibly binding to the P2Y12 subtype of ADP receptors on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. By inhibiting this pathway, this compound reduces the risk of thrombotic events .

類似化合物との比較

生物活性

Clopidogrel, a widely used antiplatelet medication, is a prodrug that requires metabolic activation to exert its therapeutic effects. The biological activity of its active metabolite, often referred to as Clopidogrel Metabolite II (CTM), is crucial for understanding its pharmacological profile and clinical efficacy. This article delves into the biological activity of CTM, supported by various research findings, case studies, and data tables.

Clopidogrel is metabolized primarily in the liver through a two-step process involving cytochrome P450 enzymes (CYP). The initial step converts clopidogrel to 2-oxo-clopidogrel, which is further transformed into the active thiol metabolite (CTM) responsible for its antiplatelet effects. CTM irreversibly inhibits the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from inducing platelet aggregation.

Key Findings on Biological Activity:

  • Inhibition of Platelet Aggregation : CTM has been shown to selectively inhibit ADP-induced platelet aggregation with an IC50 value of approximately 1.8 µM . This irreversible binding mechanism highlights its potency as an antiplatelet agent.
  • Binding Affinity : The compound exhibits a significant affinity for the P2Y12 receptor, leading to a marked reduction in platelet activation and aggregation in vitro .

Pharmacokinetics

The pharmacokinetic properties of CTM are critical for understanding its efficacy and safety profile. Studies have indicated that the plasma concentrations of CTM can vary significantly among individuals due to genetic polymorphisms affecting CYP enzyme activity.

Table 1: Pharmacokinetic Parameters of Clopidogrel and Its Metabolites

ParameterClopidogrel (75 mg)CTM (H3 Isomer)CTM (H4 Isomer)
Cmax (ng/mL)25.29 ± 5.547.13 ± 6.32
AUC (ng·h/mL)-7.37 ± 6.7111.30 ± 9.58
Elimination Half-life (h)~7Rapid (<6 h)Rapid (<6 h)

Note: Data derived from various clinical studies assessing pharmacokinetics in patients receiving clopidogrel therapy .

Clinical Implications

Case Studies : Several clinical studies have highlighted the implications of genetic variations in response to clopidogrel therapy. For instance, patients with the CYP2C19*2 allele exhibit reduced formation of CTM, leading to higher rates of cardiovascular events due to insufficient antiplatelet effects .

  • Example : A meta-analysis indicated that carriers of the CYP2C19*2 allele had a significantly increased risk of stent thrombosis post-percutaneous coronary intervention (PCI), underscoring the importance of genetic testing in optimizing clopidogrel therapy .

Drug-Drug Interactions

CTM's activity can be influenced by other medications due to potential drug-drug interactions. For example, clopidogrel has been shown to interact with cerivastatin, leading to an increased risk of adverse effects such as rhabdomyolysis .

Table 2: Notable Drug Interactions with Clopidogrel

DrugInteraction TypeClinical Outcome
CerivastatinIncreased risk of rhabdomyolysisAdverse muscle-related events
RepaglinideIncreased AUC due to CYP inhibitionEnhanced hypoglycemic effect

特性

CAS番号

1287430-40-3

分子式

C25H26ClNO6S

分子量

504.01

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。